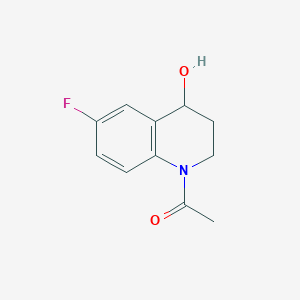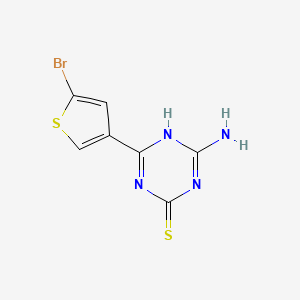
1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-methylbutyl group attached to the triazole ring
準備方法
The synthesis of 1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutylamine with 1,2,4-triazole under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the formation of the desired product.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For instance, the use of mesoporous alumina as a catalyst has been shown to be effective in similar reactions .
化学反応の分析
1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the triazole ring .
科学的研究の応用
1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in the study of enzyme inhibition and protein interactions. Its triazole ring is known to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Triazole derivatives are known for their antifungal and antimicrobial properties, making this compound a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and proteins. This interaction can inhibit or modulate the function of these biological molecules, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives such as:
1H-1,2,4-Triazole: The parent compound without the 3-methylbutyl group. It is simpler in structure and has different reactivity and applications.
3-Methyl-1-butanol: A related compound with a similar alkyl group but lacking the triazole ring. It is used as a solvent and intermediate in chemical synthesis.
Isoamyl acetate: Another compound with a similar alkyl group, used primarily in the fragrance industry for its pleasant odor
The uniqueness of this compound lies in its combination of the triazole ring and the 3-methylbutyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H14N4 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
1-(3-methylbutyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H14N4/c1-6(2)3-4-11-5-9-7(8)10-11/h5-6H,3-4H2,1-2H3,(H2,8,10) |
InChIキー |
NYMPVWGDUFHASA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN1C=NC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
![Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)


![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13192423.png)
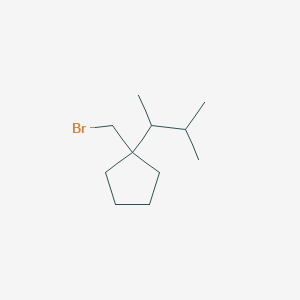
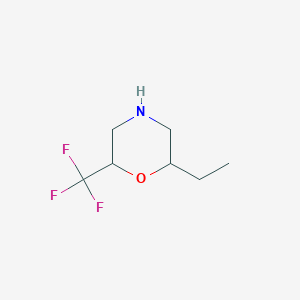
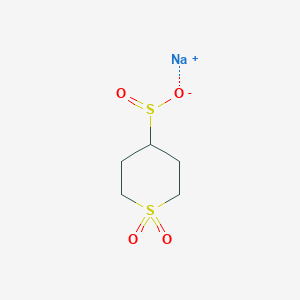
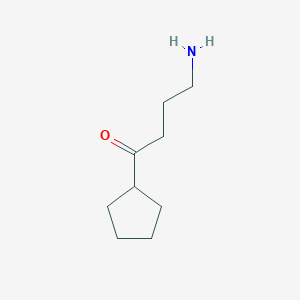

![1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid](/img/structure/B13192473.png)
